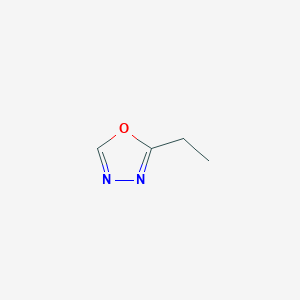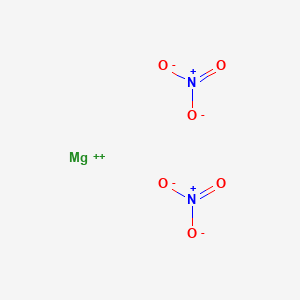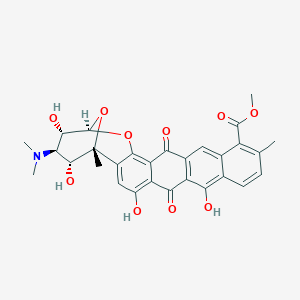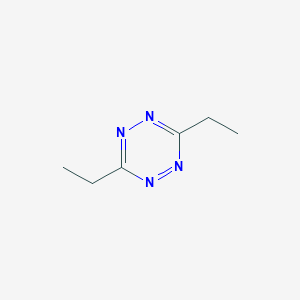
3,6-Diethyl-1,2,4,5-tetrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Diethyl-1,2,4,5-tetrazine is a derivative of 1,2,4,5-tetrazine, a heterocyclic compound containing four nitrogen atoms in a six-membered ring.
Métodos De Preparación
The synthesis of 1,2,4,5-tetrazine, 3,6-diethyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazine derivatives with nitriles or amidines. The reaction conditions often require the presence of strong acids or bases and elevated temperatures to facilitate the formation of the tetrazine ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
3,6-Diethyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The compound can participate in substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Cycloaddition: This compound is known for its ability to undergo inverse electron demand Diels-Alder reactions, forming multi-substituted pyridazines.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,6-Diethyl-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,4,5-tetrazine, 3,6-diethyl- involves its ability to participate in cycloaddition reactions, particularly the inverse electron demand Diels-Alder reaction. This reaction allows the compound to form stable adducts with various dienophiles, making it useful for bioconjugation and material synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparación Con Compuestos Similares
3,6-Diethyl-1,2,4,5-tetrazine can be compared with other tetrazine derivatives, such as:
1,2,3,4-Tetrazine: Differing in the position of nitrogen atoms, this compound has distinct chemical properties and reactivity.
1,2,3,5-Tetrazine: Another isomer with unique applications and reactivity patterns.
3,6-Diphenyl-1,2,4,5-tetrazine: A derivative with phenyl groups that exhibits different electronic and steric properties.
Propiedades
Número CAS |
13717-91-4 |
|---|---|
Fórmula molecular |
C6H10N4 |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
3,6-diethyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C6H10N4/c1-3-5-7-9-6(4-2)10-8-5/h3-4H2,1-2H3 |
Clave InChI |
FJLNLVDWWLZFIP-UHFFFAOYSA-N |
SMILES |
CCC1=NN=C(N=N1)CC |
SMILES canónico |
CCC1=NN=C(N=N1)CC |
Sinónimos |
3,6-Diethyl-1,2,4,5-tetrazine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


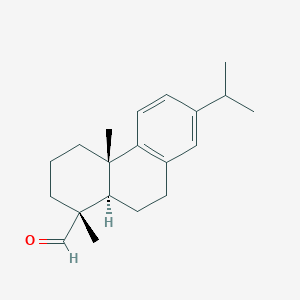



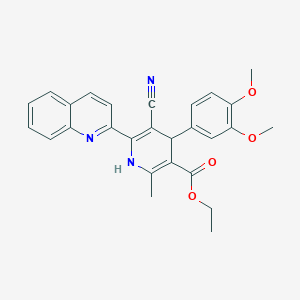

![(4Z)-4,11,11-trimethyl-8-methylidenebicyclo[7.2.0]undec-4-ene](/img/structure/B78761.png)

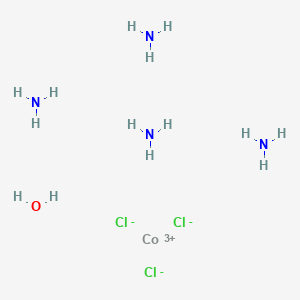
![Ethyl 3-[ethoxycarbonyl-(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B78765.png)
